6-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile
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Description
The compound is a complex organic molecule that contains several functional groups including pyridine and pyrrole rings, and nitrile groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyrrole rings, and the introduction of the nitrile groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and two nitrile groups (consisting of a carbon triple-bonded to a nitrogen). The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the pyridine and pyrrole rings, and the nitrile groups. Pyridine is a basic aromatic heterocycle, while pyrrole is a weakly basic aromatic heterocycle. Nitrile groups can undergo a variety of reactions, including hydrolysis, reduction, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and nitrile groups could affect its polarity, solubility, and stability. The exact properties would need to be determined experimentally .Future Directions
Properties
IUPAC Name |
6-[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-8-13-4-5-17(21-10-13)23-11-14-6-7-24(16(14)12-23)18-3-1-2-15(9-20)22-18/h1-5,10,14,16H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWSYAKXIVARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=CC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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